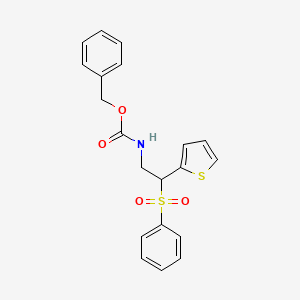

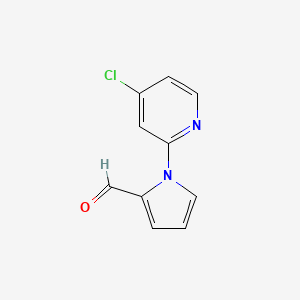

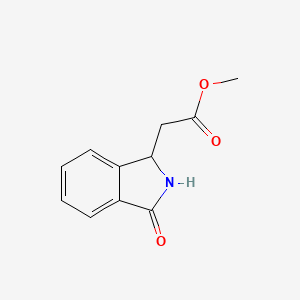

![molecular formula C16H21NO4 B2996046 3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid CAS No. 2137073-99-3](/img/structure/B2996046.png)

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid is a chemical compound used in scientific research. It is also known as Moclobemide and is a reversible inhibitor of monoamine oxidase A (MAO-A). This compound is used in the treatment of depression and anxiety disorders.

Scientific Research Applications

Synthesis and Chemical Properties

Research on cyclobutane derivatives has contributed to a better understanding of their chemical properties and potential applications in various fields. For instance, studies on the synthesis of methyl 3-formylcyclobutene-3-carboxylate from cyclobutane-1,1-dicarboxylic acid have confirmed theoretical predictions regarding the behavior of ester and formyl groups in cyclobutene electrocyclic reactions (Niwayama & Houk, 1992). Furthermore, the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids as pure diastereomers demonstrates the detailed exploration of cyclobutane derivatives' physical-chemical properties, including their pKa values and interactions with fluorine atoms (Chernykh et al., 2016).

Pharmaceutical and Biological Applications

Cyclobutane derivatives have been evaluated for their potential pharmaceutical applications, such as their role as NMDA receptor antagonist activity and anticonvulsant action. Studies have shown that certain cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids exhibit potent and selective antagonist activity at N-methyl-D-aspartate (NMDA) receptor sites, suggesting potential therapeutic applications in neurological conditions (Gaoni et al., 1994).

Material Science and Synthesis Techniques

The exploration of cyclobutane derivatives extends into material science and innovative synthesis techniques. The scale-up synthesis of deuterium-labeled cis-cyclobutane-1,3-dicarboxylic acid derivatives using continuous photo flow chemistry highlights the potential of cyclobutane derivatives in the preparation of biologically active compounds and materials science, emphasizing the importance of optimizing reaction conditions for efficient production (Yamashita et al., 2019).

Mechanism of Action

Target of Action

The compound, also known as t-Boc-N-amido-PEG5-acid , is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . These are complex molecules designed to target specific proteins or cells in the body.

Mode of Action

As a linker, the compound connects the antibody or PROTAC to the drug molecule. The antibody or PROTAC targets a specific protein or cell, and the drug molecule is designed to have a therapeutic effect once it reaches this target. The linker ensures that the drug is released at the right location, enhancing the efficacy and reducing side effects .

Biochemical Pathways

The exact biochemical pathways affected by this compound would depend on the specific drug molecule attached to it. In general, adcs and protacs are designed to interfere with the function of their target proteins, leading to therapeutic effects such as the death of cancer cells or the reduction of inflammation .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would largely depend on the specific drug molecule attached to it. The compound itself is soluble in dmso , which suggests it could be well-absorbed and distributed in the body. Its stability at various temperatures suggests it could have a reasonable half-life .

Result of Action

The result of the compound’s action would be the targeted delivery of the attached drug molecule to its intended site of action. This could lead to a variety of molecular and cellular effects, depending on the specific drug molecule and target. For example, in the case of an ADC targeting a cancer cell, the result could be the death of that cell .

Action Environment

Environmental factors such as temperature and pH could influence the stability and efficacy of this compound. For example, it is recommended to store the compound at 2-8°C for short term or -20°C for long term , suggesting that it could be sensitive to heat. The compound’s solubility in DMSO also suggests that it could be affected by the polarity of its environment.

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylcyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-12-9-16(10-12,13(18)19)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDVSGPRBSPQEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)(C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-phenylcyclobutane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

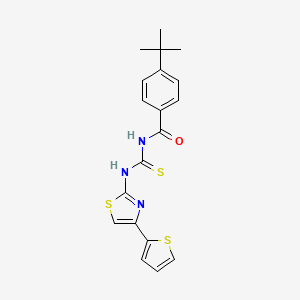

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2995964.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2995965.png)

![6-Ethyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2995970.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-butylbenzamide](/img/structure/B2995972.png)

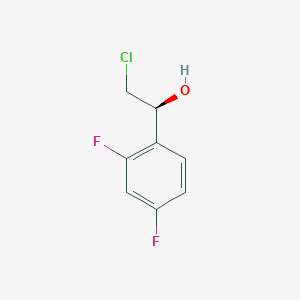

![N-(1-methylethylidene)-N-{[2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl]oxy}amine](/img/structure/B2995982.png)